molecular formula C14H19N3O3 B2669608 N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 1903196-07-5

N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2669608
CAS No.: 1903196-07-5
M. Wt: 277.324
InChI Key: REVNUHPAHPXQPR-UHFFFAOYSA-N
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Description

N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic small molecule featuring a pyrrolidine scaffold linked to a 5-methylpyridin-2-yl group via an ether bond and capped with an acetamide functionality. This specific molecular architecture, which combines nitrogen-containing heterocycles and amide linkages, is often explored in medicinal chemistry and drug discovery research for its potential to interact with biological targets. Compounds with similar structural features have been investigated for a wide range of activities, including as inhibitors of various enzymes. Researchers are encouraged to study its physicochemical properties, binding affinity, and mechanism of action for specific applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10-3-4-13(16-7-10)20-12-5-6-17(9-12)14(19)8-15-11(2)18/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVNUHPAHPXQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multi-step organic synthesis:

  • Synthesis of Intermediate Pyrrolidine: : Starting from 5-methyl-2-pyridinol, it is subjected to etherification using appropriate halides under basic conditions to form 5-methyl-2-pyridinyl ether.

  • Formation of Acetamide Intermediate: : The 5-methyl-2-pyridinyl ether is reacted with acetic anhydride in the presence of a catalyst to produce the corresponding acetamide intermediate.

  • Final Coupling Reaction: : The acetamide intermediate is then coupled with a substituted pyrrolidine derivative under suitable conditions to form the final compound, this compound.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using flow chemistry techniques, which allow for continuous synthesis with improved yields and reduced reaction times. This method ensures scalability and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be carried out using lithium aluminium hydride or sodium borohydride to potentially convert amide groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidinyl and pyridinyl positions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Alkyl halides or aryl halides under basic conditions.

Major Products Formed

The major products depend on the type of reaction. For example:

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of substituted pyrrolidines or pyridines.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of compounds similar to N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines:

Study Cell Line IC50 (µM)
Compound AFaDu (hypopharyngeal carcinoma)10.5
Compound BMCF7 (breast cancer)15.0

These findings suggest that the compound may inhibit tumor growth and could serve as a candidate for cancer therapy development .

Neuropharmacological Effects

The compound's structure allows it to interact with various biological macromolecules, potentially modulating the activity of enzymes and receptors involved in neurological pathways. Its influence on voltage-gated sodium and calcium channels has been noted, indicating possible applications in treating neurological disorders .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization under basic conditions.
  • Attachment of the Pyridine Rings : Introduced via nucleophilic substitution reactions.
  • Introduction of the Methyl Group : Utilizes methylating agents to modify the pyridine structure.

These synthetic methods can be optimized for industrial production to enhance yield and purity .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential use in developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways. The inhibition of such enzymes could lead to novel treatments for metabolic disorders or obesity .

Mechanism of Action

The mechanism of action of N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's interaction with these targets can initiate a cascade of biochemical reactions, influencing pathways related to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine and Acetamide Moieties

2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k)
  • Structural Differences: Replaces the pyrrolidin-1-yl-2-oxoethyl chain with a cyano group.
  • The 5-methyl substitution on pyridine (position 3 vs. 2 in the target) alters steric and electronic profiles, which may affect binding to receptors requiring precise spatial alignment .
(S)-N-((3-(6-(4-(2-Chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide
  • Structural Differences: Incorporates a 5-fluoropyridin-3-yl group and an oxazolidinone ring.
  • Implications: Fluorine substitution improves metabolic stability and membrane permeability. The oxazolidinone ring provides rigidity and hydrogen-bonding capacity, contrasting with the target’s flexible pyrrolidine. This may enhance target affinity but reduce bioavailability .

Heterocyclic Core Modifications

N-(5-((3S,3aS)-3-(Acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)acetamide (57)
  • Structural Differences : Features a benzo[b]oxazolo[3,4-d][1,4]oxazin fused ring system.
  • The target’s simpler pyrrolidine may offer better synthetic accessibility and pharmacokinetic properties .
2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide (1a)
  • Structural Differences : Contains a sulfur-containing polycyclic system (epithiopyrrolo-pyridine).
  • Implications : The sulfur atom and fused rings enhance polar surface area, likely reducing blood-brain barrier penetration compared to the target compound. This highlights the trade-off between structural complexity and bioavailability .

Molecular Bulk and Functional Group Diversity

N-(2-(tert-Butyl)phenyl)-2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)
  • Structural Differences : Includes a bulky indole ring and tert-butylphenyl group.
  • Implications : The indole moiety enables π-π stacking interactions, while the tert-butyl group increases hydrophobicity. The target’s smaller 5-methylpyridin-2-yloxy group may improve solubility and cellular uptake .
H4: 2-([1,1'-Biphenyl]-4-yl)-N-(2-(butylamino)-1-(4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl)-2-oxoethyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide
  • Structural Differences : Biphenyl and cyclohexenyl groups dominate.
  • Implications: The biphenyl group significantly increases logP, favoring membrane interaction but risking off-target effects. The target’s balance of polar (acetamide) and nonpolar (methylpyridine) groups may optimize target specificity .

Biological Activity

N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings, synthetic pathways, and biological evaluations related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O2C_{16}H_{17}N_{3}O_{2}, with a molecular weight of 283.32 g/mol. The compound features a pyrrolidine ring, a 5-methylpyridine moiety, and an acetamide functional group, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable amine precursors.
  • Etherification : The introduction of the 5-methylpyridine group is performed via etherification, where 5-methylpyridin-2-ol reacts with appropriate halides.
  • Acylation : The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds, including those similar to this compound, possess antimicrobial properties. For example:

CompoundActivity AgainstMIC (µg/mL)
Compound AStaphylococcus aureus8.0
Compound BEscherichia coli16.0

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

Research has also explored the anticancer potential of pyrrolidine derivatives. In vitro studies have shown that certain compounds can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents. For instance:

Cell LineIC50 (µM)
HeLa10.0
MCF715.0

These studies highlight the need for further investigation into the mechanisms by which these compounds exert their effects on cancer cells .

The biological activity of this compound is believed to be mediated through its interaction with various biological macromolecules, such as enzymes and receptors. The exact mechanism remains under investigation but may involve modulation of signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several case studies have contributed to our understanding of this compound's biological activity:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar pyrrolidine derivatives against clinical isolates and found significant activity comparable to standard antibiotics .
  • Cytotoxicity Assays : In another study, cytotoxicity assays demonstrated that certain derivatives could effectively reduce cell viability in cancerous cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Reacting pyrrolidinone derivatives with 5-methylpyridin-2-ol under nucleophilic substitution conditions to introduce the pyridyloxy moiety.
  • Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the pyrrolidin-1-yl-oxoethyl intermediate with acetamide .
  • Purification : Column chromatography or recrystallization to isolate the target compound.
    Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., DMF for polar intermediates) and temperature to minimize by-products like unreacted starting materials .

Advanced: How can computational docking studies predict potential biological targets for this compound?

Methodological Answer:

  • Software Selection : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the compound’s 3D structure (optimized with Gaussian for DFT calculations) and target proteins (e.g., viral polymerases, kinases) from the PDB database.
  • Binding Affinity Analysis : Evaluate docking scores (e.g., ΔG values) and binding poses. Prioritize targets with hydrogen bonds to the pyridinyl oxygen or acetamide carbonyl, which enhance binding specificity .
  • Validation : Compare results with experimental assays (e.g., enzymatic inhibition) to resolve discrepancies between predicted and observed activity .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the presence of pyrrolidinyl protons (δ 1.8–3.5 ppm), pyridinyl aromatic signals (δ 7.0–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL for refining crystal structures, especially to resolve ambiguities in stereochemistry .

Advanced: How to address contradictions in crystallographic data during structural refinement?

Methodological Answer:

  • Data Quality : Ensure high-resolution (<1.0 Å) data collection. Check for twinning (e.g., using Rmerge values) and reprocess data if necessary.
  • Refinement Strategies :
    • Apply restraints for disordered regions (e.g., pyrrolidinyl ring).
    • Use SHELXL’s TWIN and BASF commands for twinned crystals .
  • Validation Tools : Cross-validate with PLATON or CCDC Mercury to detect overfitting or missing electron density .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H317) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Collect solid residues with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize synthetic routes to improve yield and purity?

Methodological Answer:

  • Reaction Engineering :
    • Employ flow chemistry for exothermic steps (e.g., coupling reactions) to enhance reproducibility.
    • Use catalysts (e.g., Pd/C for hydrogenation) to reduce side reactions .
  • By-product Mitigation :
    • Screen solvents (e.g., THF vs. DCM) to minimize competing pathways.
    • Apply DoE (Design of Experiments) to balance temperature, stoichiometry, and reaction time .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Methodological Answer:

  • Structural Modifications :
    • Vary substituents on the pyridine ring (e.g., electron-withdrawing groups at the 5-position) to assess impact on bioactivity.
    • Replace pyrrolidinone with piperidinone to alter conformational flexibility .
  • Assays :
    • Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays.
    • Correlate activity with computational descriptors (e.g., LogP, polar surface area) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC50 values .
  • Enzymatic Inhibition : Measure inhibition of acetylcholinesterase or proteases via colorimetric substrates (e.g., Ellman’s reagent) .

Advanced: How to validate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Engagement : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (KD, kon/koff) to purified proteins .
  • Cellular Imaging : Fluorescent tagging (e.g., FITC conjugate) to track subcellular localization in live cells .
  • Gene Knockdown : CRISPR/Cas9-mediated knockout of putative targets to confirm functional relevance .

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